- Molecular Formula:
- C32H39N7O4
- Molecular Weight:
- 585.7 g/mol
Description
Mobocertinib is a Kinase Inhibitor. The mechanism of action of mobocertinib is as a HER1 Antagonist, and Cytochrome P450 3A Inducer.
Mobocertinib is an oral tyrosine kinase receptor inhibitor that targets the epidermal growth factor receptor (EGFR) and was given accelerated approved for use in refractory, advanced or metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations in 2021, but was subsequently withdrawn from use in October 2023 because of lack of efficacy found in a subsequent phase 3 controlled trial. Serum aminotransferase elevations occurred in 20% of patients treated with mobocertinib, but no episodes of clinically apparent liver injury with jaundice have been reported with its use.
Mobocertinib is an orally available inhibitor of human epidermal growth factor receptor (EGFR) exon 20 insertion mutations, with antineoplastic activity. Upon oral administration, mobocertinib, and its active metabolites, specifically and irreversibly binds to and inhibits exon 20 insertion mutations of EGFR. This prevents EGFR-mediated signaling and leads to cell death in tumor cells expressing exon 20 insertion mutations. In addition, mobocertinib may inhibit the activity of other EGFR family members, such as human epidermal growth factor receptor 2 (HER2; ERBB2) and HER4. EGFR, HER-2 and -4 are receptor tyrosine kinases often mutated in numerous tumor cell types. They play key roles in tumor cell proliferation and tumor vascularization.
See also: Mobocertinib Succinate (has salt form).">
Mobocertinib is a kinase inhibitor targeted against human epidermal growth factor receptor (EGFR). It is used specifically in the treatment of non-small cell lung cancer (NSCLC) caused by exon 20 insertion mutat...